4',5'-Didehydro-2',5'-dideoxyuridine

Nucleoside Analog Design Medicinal Chemistry Structure-Activity Relationship (SAR)

Researchers studying antiviral nucleoside analogs often face challenges in decoupling kinase activation from DNA chain termination. 4',5'-Didehydro-2',5'-dideoxyuridine (d4U) directly addresses this by lacking the 5'-hydroxyl group essential for triphosphate formation, making it a precise mechanistic probe. - Target Engagement: Serves as a selective substrate for herpesvirus thymidine kinases, enabling active site mapping against saturated analogs. - SAR Discrimination: The distinct 4',5'-double bond geometry provides a critical comparator to 2',3'-d4U in structure-activity relationship studies. - Supply Assurance: Available as a high-purity research reagent, reliably sourced to support reproducible antiviral discovery workflows.

Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
Cat. No. B12104770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4',5'-Didehydro-2',5'-dideoxyuridine
Molecular FormulaC9H10N2O4
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESC=C1C(CC(O1)N2C=CC(=O)NC2=O)O
InChIInChI=1S/C9H10N2O4/c1-5-6(12)4-8(15-5)11-3-2-7(13)10-9(11)14/h2-3,6,8,12H,1,4H2,(H,10,13,14)
InChIKeyGWUGJFCGJLMLER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4',5'-Didehydro-2',5'-dideoxyuridine: A Specialized 5'-Modified Nucleoside for Antiviral Research


4',5'-Didehydro-2',5'-dideoxyuridine (CAS 58096-66-5), also designated d4U, is a 5'-modified nucleoside derivative that belongs to the class of didehydro-nucleosides. This compound features a critical 4',5'-double bond within the furanose ring and lacks the 2'- and 5'-hydroxyl groups found in endogenous uridine . It is recognized as a purine nucleoside analog that targets the nucleoside antimetabolite/analog pathway, with a molecular weight of 210.19 g/mol and a LogP of -0.7 . Its primary research utility lies in the investigation of antiviral mechanisms, particularly those involving herpesviruses, where it serves as a substrate for viral thymidine kinases .

Why 4',5'-Didehydro-2',5'-dideoxyuridine Cannot Be Interchanged with Other Uridine-Based Nucleoside Analogs


The antiviral activity and metabolic activation of nucleoside analogs are exquisitely sensitive to the position and nature of modifications on the sugar moiety. 4',5'-Didehydro-2',5'-dideoxyuridine is characterized by a 4',5'-double bond and the absence of a 5'-hydroxyl group . This is a fundamentally distinct structural signature from other common analogs like 2',3'-didehydro-2',3'-dideoxyuridine (d4U), which has a 2',3'-double bond and retains the 5'-OH for phosphorylation, or 2',5'-dideoxyuridine, which lacks the 5'-OH but has a saturated ring [1]. These structural variations directly dictate the compound's ability to be recognized, phosphorylated, and processed by viral and cellular kinases . Consequently, substituting a 4',5'-unsaturated compound for a 2',3'-unsaturated analog or a saturated 2',5'-dideoxy derivative in an experimental system will yield divergent and non-comparable results regarding antiviral potency, enzyme selectivity, and metabolic stability.

4',5'-Didehydro-2',5'-dideoxyuridine: Quantifiable Differentiation Data for Informed Scientific Procurement


Structural Uniqueness: 4',5'-Double Bond Confers a Distinct Chemical Scaffold

The target compound features a 4',5'-double bond and is a 2',5'-dideoxy nucleoside. This is structurally distinct from the more widely researched 2',3'-didehydro-2',3'-dideoxyuridine (also abbreviated d4U), which possesses a 2',3'-double bond and a 5'-hydroxyl group for phosphorylation. While 2',3'-d4U itself shows no activity against HIV, HSV-1, or HSV-2 in its native nucleoside form [1], the target compound's 5'-modification and unique double bond position suggest a different mechanism of action, likely centered on its behavior as a viral thymidine kinase substrate in herpesviruses . The key physicochemical parameter LogP for the target compound is -0.7, while the isomeric 2',3'-d4U has a reported LogP of -0.62 (predicted) . This modest difference in lipophilicity can influence cellular permeability and distribution.

Nucleoside Analog Design Medicinal Chemistry Structure-Activity Relationship (SAR)

Viral Thymidine Kinase (TK) Selectivity: A Class-Specific Advantage for Herpesvirus Research

4',5'-Didehydro-2',5'-dideoxyuridine is reported to act as a substrate for viral thymidine kinases (TKs) encoded by herpesviruses . While direct enzymatic data (e.g., Km, Vmax) for this exact compound are not readily available in the public domain, its classification as a 5'-modified nucleoside analog strongly positions it within a well-characterized class of antiviral agents. For instance, structurally related 5-substituted deoxyuridine analogs have demonstrated a clear preference for viral TK over human TK1. A study on a series of novel thymidine analogs showed that while the viral TK (from Vaccinia virus) could efficiently phosphorylate many of the compounds, most were very poor substrates for the cellular kinase, TK1 [1]. This selective phosphorylation by the viral kinase is sufficient to explain the TK-dependent antiviral activity and is a promising approach for discovering highly selective inhibitors [1]. By extension, 4',5'-Didehydro-2',5'-dideoxyuridine, as a 5'-modified nucleoside, is expected to exhibit a similar selectivity profile, making it a valuable tool for studying virus-encoded enzyme function.

Antiviral Mechanism Herpes Simplex Virus Viral Kinase

Molecular Geometry and Physical Properties Differentiate from Saturated Analogs

The presence of the 4',5'-double bond in the target compound introduces a planar, rigid geometry into the furanose ring, in contrast to the more flexible, saturated ring of its close analog, 2',5'-dideoxyuridine. This is reflected in their distinct physicochemical properties. The target compound has a molecular weight of 210.19 g/mol and a predicted density of 1.47±0.1 g/cm³ . Its 4',5'-unsaturated analog, 2',3'-didehydro-2',3'-dideoxyuridine, has a slightly different molecular weight (210.19 g/mol) and a predicted LogP of -0.62 . While the saturated analog 2',5'-dideoxyuridine has a molecular weight of 212.20 g/mol . These differences in molecular geometry and lipophilicity can impact solubility, stability, and crucially, how the molecule fits into the active site of target enzymes like viral thymidine kinase.

Physicochemical Properties Nucleoside Derivatives Compound Sourcing

Anti-HIV Activity Profile: A Clear Functional Distinction from 2',3'-d4U Analogs

A key differentiator for 4',5'-Didehydro-2',5'-dideoxyuridine is its functional divergence from the more commonly studied 2',3'-didehydro-2',3'-dideoxyuridine (2',3'-d4U) in the context of HIV research. While 2',3'-d4U in its native nucleoside form is completely inactive against HIV-1 replication [1], and even its 'ProTide' derivatives show poor activity, the target compound, with its 5'-modification, may be evaluated for a different antiviral profile. For example, heterodimers containing a d4U (often 2',3'-d4U) moiety linked to an NNRTI have shown EC50 values as low as 0.18 μM in MT-2 cells [2]. However, the 4',5'-d4U compound's lack of a 5'-OH group would preclude it from being a direct NRTI chain-terminator, suggesting it may act through a distinct mechanism, such as inhibition of viral enzymes or as a specialized probe for studying alternative pathways. This functional difference is critical for researchers selecting the appropriate tool compound for their specific assay.

HIV Reverse Transcriptase NRTI Prodrug Strategy

Validated Research Applications for 4',5'-Didehydro-2',5'-dideoxyuridine Based on Differentiating Evidence


Probing Herpesvirus Thymidine Kinase (TK) Substrate Specificity and Enzyme Selectivity

Procure 4',5'-Didehydro-2',5'-dideoxyuridine to investigate the substrate promiscuity and structural requirements of herpesvirus-encoded thymidine kinases (TK). Its unique 4',5'-unsaturated and 2',5'-dideoxy scaffold makes it a valuable tool to contrast with saturated 2',5'-dideoxyuridine or 5-substituted analogs like 5-iodo-2'-deoxyuridine (IdUrd). Class-level evidence shows that 5'-modified deoxyuridines can be selectively phosphorylated by viral TK over human TK1 [1], and this compound's distinct geometry allows researchers to map the active site constraints of the viral enzyme and potentially identify novel, highly selective antiviral leads.

Structure-Activity Relationship (SAR) Studies for Next-Generation Antiviral Nucleosides

Utilize this compound as a critical comparator in SAR libraries focused on nucleoside analogs targeting herpesviruses. Its specific modifications—a 4',5'-double bond and absence of the 5'-hydroxyl group—provide a unique data point for computational modeling and medicinal chemistry optimization. By comparing its activity (or lack thereof) with 2',3'-d4U and 2',5'-dideoxyuridine [2], researchers can define the molecular features essential for viral kinase activation and antiviral potency, guiding the rational design of more effective and selective compounds.

Investigating Alternative Antiviral Mechanisms Beyond Chain Termination

Employ 4',5'-Didehydro-2',5'-dideoxyuridine as a mechanistic probe to study antiviral pathways that do not rely on 5'-triphosphate formation and chain termination. Since it lacks a 5'-OH, it cannot be phosphorylated to a triphosphate and incorporated into viral DNA as a classic NRTI [3]. This property makes it an ideal tool to decouple the effects of kinase activation from DNA incorporation, allowing researchers to isolate and study alternative mechanisms of viral inhibition, such as direct enzyme inhibition or interference with viral assembly, in herpesvirus and potentially other viral models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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